molecular formula C26H23FN4O2S2 B12158093 N'-[(Z)-(4-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

N'-[(Z)-(4-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B12158093
M. Wt: 506.6 g/mol
InChI Key: GHLFIRKVDTVYGZ-MUXKCCDJSA-N
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Description

(E)-N’-(4-fluorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a fluorobenzylidene group, a thieno[2,3-d]pyrimidin-2-yl moiety, and an acetohydrazide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(4-fluorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thieno[2,3-d]pyrimidin-2-yl core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the p-tolyl group: This step involves the functionalization of the core structure with a p-tolyl group, often through a substitution reaction.

    Attachment of the fluorobenzylidene group: This step involves the condensation of a fluorobenzaldehyde derivative with the intermediate compound.

    Formation of the acetohydrazide group: This final step involves the reaction of the intermediate with hydrazine derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis platforms, and rigorous purification methods.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(4-fluorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: The compound may find use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (E)-N’-(4-fluorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide exerts its effects is likely to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-(4-fluorobenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C26H23FN4O2S2

Molecular Weight

506.6 g/mol

IUPAC Name

N-[(Z)-(4-fluorophenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H23FN4O2S2/c1-16-6-12-19(13-7-16)31-25(33)23-20-4-2-3-5-21(20)35-24(23)29-26(31)34-15-22(32)30-28-14-17-8-10-18(27)11-9-17/h6-14H,2-5,15H2,1H3,(H,30,32)/b28-14-

InChI Key

GHLFIRKVDTVYGZ-MUXKCCDJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)N/N=C\C4=CC=C(C=C4)F)SC5=C3CCCC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NN=CC4=CC=C(C=C4)F)SC5=C3CCCC5

Origin of Product

United States

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